molecular formula C13H22N4O5S B2610304 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2178773-94-7

3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2610304
CAS No.: 2178773-94-7
M. Wt: 346.4
InChI Key: ZKJGVFOSPKYMHC-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an imidazolidine-2,4-dione core, a piperidine ring, and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the piperidine ring using morpholine and a sulfonyl chloride reagent under basic conditions.

    Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its derivatives share the piperidine ring structure.

    Imidazolidine-2,4-dione Derivatives: Compounds like hydantoin and its derivatives share the imidazolidine-2,4-dione core.

    Morpholinosulfonyl Derivatives: Compounds containing the morpholinosulfonyl group, such as certain sulfonamide drugs.

Uniqueness

3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O5S/c1-14-12(18)10-17(13(14)19)11-2-4-15(5-3-11)23(20,21)16-6-8-22-9-7-16/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJGVFOSPKYMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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